(1S,4aS,5R,7S)-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4a,5,7-triol

Catalog No.
S584886
CAS No.
6926-08-5
M.F
C15H24O10
M. Wt
364.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1S,4aS,5R,7S)-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-...

CAS Number

6926-08-5

Product Name

(1S,4aS,5R,7S)-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4a,5,7-triol

IUPAC Name

(4aS,5R,7S)-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4a,5,7-triol

Molecular Formula

C15H24O10

Molecular Weight

364.34 g/mol

InChI

InChI=1S/C15H24O10/c1-14(21)4-7(17)15(22)2-3-23-13(11(14)15)25-12-10(20)9(19)8(18)6(5-16)24-12/h2-3,6-13,16-22H,4-5H2,1H3/t6-,7-,8-,9+,10-,11?,12+,13?,14+,15-/m1/s1

InChI Key

XUWSHXDEJOOIND-UMZOVDGDSA-N

SMILES

CC1(CC(C2(C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)O

Synonyms

ajugol, harpagide, leonuride, myoporoside

Canonical SMILES

CC1(CC(C2(C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)O

Isomeric SMILES

C[C@@]1(C[C@H]([C@]2(C1C(OC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O

Anti-inflammatory and Pain Relief:

Harpagide exhibits promising anti-inflammatory and analgesic properties. Studies suggest it may inhibit the enzymes cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key players in inflammation and pain perception []. This mechanism aligns with the traditional use of Harpagophytum procumbens, a plant rich in Harpagide, for treating musculoskeletal pain []. However, further clinical research is necessary to confirm these findings and establish the efficacy and safety of Harpagide for pain management in humans.

Potential Neuroprotective Effects:

Emerging research suggests Harpagide may possess neuroprotective properties. Studies on cultured neurons indicate that Harpagide can offer protection against oxidative stress-induced damage, a significant factor in neurodegenerative diseases like Alzheimer's and Parkinson's []. Additionally, Harpagide may modulate specific signaling pathways involved in neuronal survival and function []. While these findings are promising, further in-vivo research is crucial to understand the potential therapeutic effects of Harpagide in neurodegenerative diseases.

Anti-Cancer Properties:

Preliminary research points towards potential anti-cancer properties of Harpagide. Studies on cancer cell lines have shown Harpagide to induce cell death and inhibit cell proliferation []. However, the exact mechanisms and effectiveness of Harpagide in cancer treatment remain unclear. Further investigation, including in vivo studies and clinical trials, is needed to validate these initial findings and explore the potential application of Harpagide in cancer therapy.

There are two main interpretations of "Harpagide":

  • A. Harpagoside

    This is the more likely interpretation based on scientific literature. Harpagoside is a natural product found in the root tubers of the Devil's Claw plant (Harpagophytum procumbens) []. It is the primary bioactive compound responsible for the plant's medicinal properties [].

  • B. Scrophularia ningpoensis-derived Harpagide

    Some sources mention a "Harpagide" isolated from Scrophularia ningpoensis []. This compound appears to be different from Harpagoside and might belong to the class of iridoid glycosides with antiparasitic activity [].

Significance in Scientific Research:

Harpagoside (interpretation A) has gained significant interest for its potential anti-inflammatory and analgesic properties []. Studies suggest it may be effective in managing pain associated with osteoarthritis [].


Molecular Structure Analysis

Harpagoside possesses a complex molecular structure. It belongs to the class of iridoid glycosides, characterized by a cyclopentane core linked to a monoterpene unit and a sugar moiety (usually glucose) []. Key features include:

  • A pentacyclic triterpenoid backbone [].
  • Functional groups like hydroxyl and ester groups [].

The specific arrangement of these groups contributes to Harpagoside's biological activity [].


Chemical Reactions Analysis

Synthesis:

The complete synthesis of Harpagoside in a laboratory setting is not currently reported in scientific literature.


Physical And Chemical Properties Analysis

  • Relatively high melting point (likely above 200°C).
  • Moderate solubility in water and organic solvents like methanol.
  • Relatively stable under neutral conditions but may degrade under acidic or basic environments.

The exact mechanism of Harpagoside's anti-inflammatory and analgesic effects is still being investigated. However, some proposed mechanisms include [, ]:

  • Inhibition of the enzyme COX-2, which plays a role in inflammatory processes [].
  • Modulation of cytokine production, which are signaling molecules involved in inflammation [].

XLogP3

-3.3

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

7

Exact Mass

364.13694696 g/mol

Monoisotopic Mass

364.13694696 g/mol

Heavy Atom Count

25

UNII

OF59XHX7SR

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6926-08-5

Wikipedia

Harpagide

Dates

Modify: 2023-08-15
Tetrahedron Lett., 1964, 15, p835

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